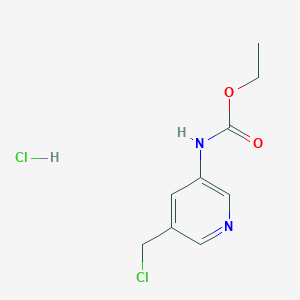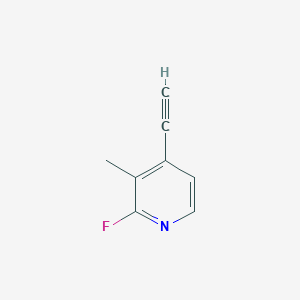
4-Ethynyl-2-fluoro-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethynyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 3-methylpyridine to introduce the fluorine atom at the second position. This can be achieved using reagents such as Selectfluor® or other fluorinating agents . The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with the fluorinated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions: 4-Ethynyl-2-fluoro-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base and a transition metal catalyst.
Major Products:
Oxidation: Formation of this compound-1-oxide.
Reduction: Formation of 4-ethynyl-2-fluoro-3-methylpiperidine.
Substitution: Formation of 4-ethynyl-2-substituted-3-methylpyridine derivatives.
科学的研究の応用
4-Ethynyl-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Ethynyl-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its binding affinity and specificity .
類似化合物との比較
2-Fluoro-3-methylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-3-methylpyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.
2-Ethynyl-3-fluoro-5-methylpyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Ethynyl-2-fluoro-3-methylpyridine is unique due to the combined presence of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H6FN |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
4-ethynyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
InChIキー |
JDYZTDMNTRRMIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


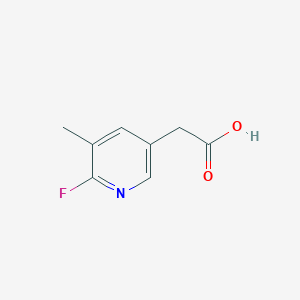

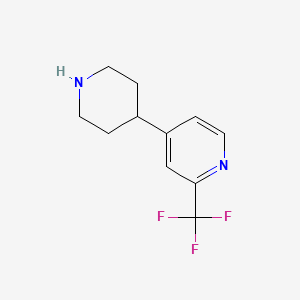
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
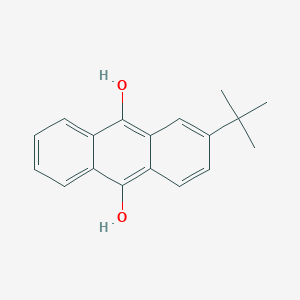
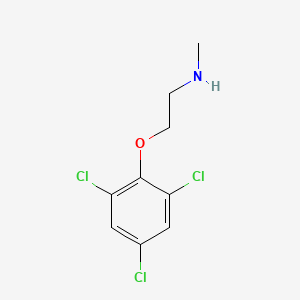
![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
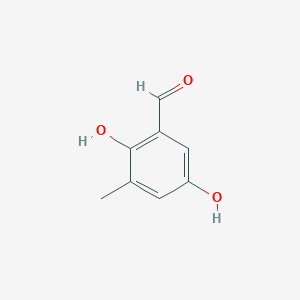
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
